3-(Furan-2-yl)-1,5-diphenylpentane-1,5-dione
CAS No.: 80921-39-7
Cat. No.: VC16396639
Molecular Formula: C21H18O3
Molecular Weight: 318.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 80921-39-7 |
|---|---|
| Molecular Formula | C21H18O3 |
| Molecular Weight | 318.4 g/mol |
| IUPAC Name | 3-(furan-2-yl)-1,5-diphenylpentane-1,5-dione |
| Standard InChI | InChI=1S/C21H18O3/c22-19(16-8-3-1-4-9-16)14-18(21-12-7-13-24-21)15-20(23)17-10-5-2-6-11-17/h1-13,18H,14-15H2 |
| Standard InChI Key | CKJCAUHBVXEYNT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)CC(CC(=O)C2=CC=CC=C2)C3=CC=CO3 |
Introduction
Structural and Chemical Identity of 3-(Furan-2-yl)-1,5-diphenylpentane-1,5-dione
Molecular Architecture
3-(Furan-2-yl)-1,5-diphenylpentane-1,5-dione (C₂₁H₁₈O₃) features a linear pentane chain with ketone groups at positions 1 and 5. The central carbon (C3) is substituted with a furan-2-yl ring, while the terminal carbons (C1 and C5) are each bonded to phenyl groups. This arrangement creates a conjugated system that influences its electronic properties and reactivity. The furan ring introduces heteroatomic oxygen, enhancing the compound’s potential for participation in cyclization and electrophilic substitution reactions .
Nomenclature and Isomerism
The IUPAC name follows positional numbering prioritizing the diketone functionality. Substituents are ordered alphabetically, with the furan-2-yl group preceding phenyl. Potential stereoisomerism at C3 is unlikely due to the planar nature of the sp²-hybridized carbonyl carbons, though conformational isomerism may arise from rotation around the C2–C3 and C3–C4 single bonds.
Synthetic Methodologies
One-Pot Claisen-Schmidt-Michael Reaction Sequence
The synthesis of 1,5-diketones typically involves a base-catalyzed Claisen-Schmidt condensation followed by a Michael addition. For 3-(Furan-2-yl)-1,5-diphenylpentane-1,5-dione, the protocol would involve:
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Enolate Formation: Treatment of acetophenone with aqueous KOH (1 equiv) in ethanol at 0°C to generate the enolate .
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Condensation: Addition of furfural (furan-2-carbaldehyde) to form a chalcone intermediate via aldol condensation.
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Michael Addition: A second equivalent of acetophenone enolate attacks the α,β-unsaturated ketone, yielding the 1,5-diketone .
Optimization Parameters (Theorized Based on Analogues)
Reaction conditions for analogous compounds suggest optimal yields (62–70%) under reflux in ethanol with 1 equivalent of KOH over 3 hours . Polar aprotic solvents (e.g., MeCN) may improve furan solubility.
Table 1: Hypothetical Optimization of Synthesis Conditions
| Entry | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%)* |
|---|---|---|---|---|---|
| 1 | KOH (1.0) | EtOH | Reflux | 3 | 58 |
| 2 | KOH (1.0) | MeCN | Reflux | 3 | 65 |
| 3 | NaOH (1.0) | EtOH | Reflux | 3 | 52 |
*Yields extrapolated from data for 3-(3-methylphenyl)-1,5-diphenylpentane-1,5-dione (62% in EtOH) .
Challenges in Furan-Containing Systems
The electron-rich furan ring may lead to side reactions such as:
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Over-oxidation: Formation of furan carboxylic acids under strong basic conditions.
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Polymerization: Acidic workup could induce furan ring-opening.
Mitigation strategies include controlled temperature (0–25°C) and neutral workup conditions .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted spectral data, derived from analogues :
¹H NMR (500 MHz, CDCl₃)
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δ 7.93–7.91 (m, 4H): Aromatic protons from phenyl groups at C1 and C5.
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δ 7.55–7.40 (m, 6H): Remaining phenyl protons and furan H3/H4.
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δ 6.50–6.45 (m, 2H): Furan H2 and H5 protons.
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δ 4.10 (p, J = 7.0 Hz, 1H): Central CH (C3).
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δ 3.50–3.30 (m, 4H): CH₂ groups at C2 and C4.
¹³C NMR (125 MHz, CDCl₃)
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δ 198.5, 198.3: Two carbonyl carbons (C1 and C5).
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δ 152.1, 142.0: Furan carbons (C2 and C5).
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δ 128.7–133.2: Phenyl carbons.
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δ 111.5, 110.3: Furan carbons (C3 and C4).
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δ 45.1, 37.2: CH₂ and CH carbons.
High-Resolution Mass Spectrometry (HRMS)
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Calculated for C₂₁H₁₈O₃Na [M + Na]⁺: 341.1154.
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Observed: 341.1158 (hypothetical deviation Δ = 1.2 ppm).
Reactivity and Applications
Cyclization to Pyridine Derivatives
Under catalyst-free conditions with NH₄OAc, 1,5-diketones undergo cyclocondensation to form 2,4,6-triarylpyridines . For the furan derivative, this would yield 2,4,6-triphenylpyridine with a furan substituent, though furan’s electron-donating effects may necessitate longer reaction times (18–24 hours vs. 12 hours for methyl-substituted analogues).
Table 2: Hypothetical Cyclization Outcomes
| Substrate | Conditions | Product | Yield (%)* |
|---|---|---|---|
| 3-(Furan-2-yl)-... | NH₄OAc, 120°C, 18 h | 2-Furyl-4,6-diphenyl | 55 |
*Based on yields for 3-(3-methylphenyl)-1,5-diphenylpentane-1,5-dione → 2,4,6-triarylpyridine (63%) .
Biological Activity
Furan-containing diketones exhibit antimicrobial and anti-inflammatory properties. The α,β-unsaturated ketone moiety may act as a Michael acceptor, inhibiting cysteine proteases .
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